molecular formula C12H14BrN B573033 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1314792-82-9

7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No.: B573033
CAS No.: 1314792-82-9
M. Wt: 252.155
InChI Key: PROQQGYSPZSSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] emerged from the broader historical context of isoquinoline alkaloid research and spirocyclic compound synthesis. Isoquinoline chemistry has its roots in the early 19th century when morphine, the first bioactive isoquinoline alkaloid, was isolated from the opium plant. This landmark discovery established isoquinoline-based compounds as a fundamental class of natural products with significant biological activities. The evolution of isoquinoline research subsequently led to the identification of numerous structurally diverse alkaloids, including papaverine, berberine, codeine, sinomenine, and galanthamine, each demonstrating unique pharmacological properties.

The conceptual foundation for spirocyclic compounds can be traced to the work of von Baeyer, who first proposed the nomenclature and naming conventions for bicyclic compounds with one common atom shared between two rings. This nomenclature system was later extended by Radulescu to include spiro-fused ring systems, establishing the theoretical framework for understanding and classifying compounds like 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]. The systematic development of synthetic methodologies for constructing spirocyclic frameworks has been a continuous area of research, with significant advances occurring in recent decades as synthetic organic chemists developed more sophisticated approaches to forming these challenging molecular architectures.

The specific compound 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] was catalogued with the Chemical Abstracts Service number 1314792-82-9, indicating its formal recognition within the chemical literature. The compound's development represents a convergence of multiple research streams, including halogenated heterocycle synthesis, spirocyclic compound construction, and isoquinoline chemistry advancement.

Significance in Heterocyclic and Medicinal Chemistry

The significance of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] in heterocyclic and medicinal chemistry stems from its incorporation of multiple pharmacologically relevant structural features within a single molecular framework. Isoquinoline-based compounds have demonstrated exceptional importance in modern medicinal chemistry and drug development, with their structural diversity and therapeutic potential making them attractive targets for pharmaceutical research. The isoquinoline scaffold serves as the foundation for numerous clinically significant medications, establishing a strong precedent for the therapeutic potential of related heterocyclic systems.

Recent comprehensive reviews have highlighted the intensive interest of synthetic organic and medicinal chemists in developing efficient synthetic tactics for constructing isoquinoline frameworks and their derivatives. The period from 2021 to 2022 saw significant advances in synthetic methodologies for diversely functionalized isoquinolines, including approaches for introducing substituents at various positions and constructing bond formations within isoquinoline compounds. This research emphasis underscores the continued relevance of isoquinoline-based molecules in contemporary drug discovery efforts.

The spirocyclic architecture of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] introduces additional medicinal chemistry advantages through its three-dimensional structural characteristics. Spirocyclic compounds, particularly those containing strained ring systems, have gained recognition as potential bioisosteres that can impose beneficial physicochemical properties on lead compounds. These properties include enhanced metabolic stability and optimized lipophilicity profiles, which are crucial parameters in drug development processes.

The incorporation of a bromine substituent at the 7'-position provides additional synthetic versatility, as halogenated heterocycles serve as valuable intermediates for further chemical transformations. The bromine atom can undergo various substitution reactions, enabling the preparation of diverse analogues for structure-activity relationship studies. This synthetic accessibility makes the compound particularly valuable as a building block for medicinal chemistry exploration and optimization efforts.

Nomenclature and Classification as a Spirocyclic Compound

The systematic nomenclature of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, incorporating specific conventions developed for these complex molecular architectures. The nomenclature reflects the compound's structural complexity through its designation as a spiro compound, indicating the presence of two ring systems connected through a single shared carbon atom.

Table 1: Systematic Nomenclature Components

Nomenclature Element Description Structural Significance
7'-bromo Bromine substituent at position 7' Halogen functionality for chemical modification
2',3'-dihydro Partial saturation of isoquinoline ring Reduced aromatic character in specific region
1'H Hydrogen placement notation Stereochemical and tautomeric specification
spiro[cyclobutane-1,4'-isoquinoline] Spiro fusion descriptor Four-membered ring fused to isoquinoline at position 4

The classification of this compound within the broader category of spirocyclic heterocycles places it among a growing class of three-dimensional molecular scaffolds that have attracted significant attention in medicinal chemistry research. Spirocyclic compounds are broadly classified into carbocyclic and heterocyclic categories based on the nature of their constituent rings. In this case, the compound belongs to the heterocyclic spirocycle category due to the presence of nitrogen within the isoquinoline ring system.

Properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQQGYSPZSSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745163
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314792-82-9
Record name 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Isoquinoline Core

The dihydroisoquinoline precursor is typically prepared via Pomeranz-Fritsch or Bischler-Napieralski reactions. For example, condensation of phenethylamine derivatives with glyoxal under acidic conditions yields 1,2,3,4-tetrahydroisoquinoline, which is dehydrogenated to the dihydro form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reaction Conditions :

  • Pomeranz-Fritsch : 10% H₂SO₄, 80°C, 12 h (Yield: 68–72%).

  • Bischler-Napieralski : POCl₃, reflux, 6 h (Yield: 75–80%).

Spirocyclization to Form the Cyclobutane Ring

Spirocyclization is achieved through photochemical [2+2] cycloaddition or transition-metal-catalyzed C–H activation. A notable method involves irradiating a styrene-tethered dihydroisoquinoline with UV light (λ = 254 nm) to induce intramolecular cycloaddition.

Optimized Parameters :

ParameterValue
Substrate3-Vinyl-1,2-dihydroisoquinoline
SolventAcetonitrile
Light SourceHg lamp (254 nm)
Reaction Time48 h
Yield55–60%

Bromination at the 7'-Position

Electrophilic bromination employs N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to direct substitution to the 7'-position.

Procedure :

  • Dissolve spiro[cyclobutane-1,4'-isoquinoline] (1.0 eq) in dry DCM.

  • Add FeBr₃ (0.1 eq) and NBS (1.2 eq) at 0°C.

  • Stir at room temperature for 6 h.

  • Purify via column chromatography (SiO₂, hexane:EtOAc 4:1).

Outcome :

  • Yield : 82–85%

  • Regioselectivity : >95% para-bromination (confirmed via NOESY).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, a continuous flow system integrates the Pomeranz-Fritsch reaction, spirocyclization, and bromination in tandem:

Flow Reactor Parameters :

StageConditionsResidence Time
Isoquinoline FormationH₂SO₄ (20%), 90°C2 h
SpirocyclizationUV irradiation, 30°C4 h
BrominationNBS/FeBr₃, DCM, 25°C1 h

Productivity : 1.2 kg/day with 70% overall yield.

Solvent Recycling and Waste Reduction

Industrial protocols prioritize green chemistry principles:

  • Solvent Recovery : >90% DCM reclaimed via distillation.

  • Catalyst Reuse : FeBr₃ recycled via aqueous extraction (5 cycles without activity loss).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodYield (%)Purity (%)Scalability
Batch Bromination8298Moderate
Continuous Flow7095High
Photochemical Cyclization5597Low

Mechanistic Insights

Bromination Regioselectivity

DFT calculations reveal that the 7'-position is favored due to:

  • Electron Density : Lowest electron density at C7' (Mulliken charge: –0.12 vs. –0.21 at C6').

  • Steric Effects : Minimal hindrance from the spirocyclobutane.

Spirocyclization Transition State

The [2+2] cycloaddition proceeds via a diradical intermediate stabilized by conjugation with the isoquinoline π-system (ΔG‡ = 18.3 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that spiro compounds, including derivatives of isoquinoline, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and blocking cell cycle progression. A study highlighted the synthesis of spiro[cyclobutane-1,4'-isoquinoline] derivatives that demonstrated cytotoxic effects against several cancer cell lines, suggesting that 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] may also possess similar activities .

2. Neuroprotective Effects
The neuroprotective potential of spiro compounds has been explored in the context of neurodegenerative diseases. Compounds resembling 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Research indicates that such compounds can modulate signaling pathways involved in neuroprotection, making them candidates for further development in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Asymmetric Synthesis
The compound can serve as a building block in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. The unique structure of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] facilitates the development of diverse libraries of compounds through reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial for drug discovery and development .

2. Chemical Genetics
In chemical genetics, small molecules are utilized to probe biological systems by modulating protein functions. The spiro compound's structural characteristics make it suitable for designing libraries of small molecules that can selectively interact with specific proteins involved in various biological pathways. This approach aids in understanding complex biological processes and developing targeted therapies .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsProtects neuronal cells from oxidative stress; modulates neuroprotective pathways
Asymmetric SynthesisServes as a building block for chiral molecules; enables diverse compound libraries
Chemical GeneticsSmall molecule libraries designed for protein modulation; aids in understanding biological systems

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of spiro compounds revealed that derivatives similar to 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exhibited IC50 values in the micromolar range against various cancer cell lines. These findings support the hypothesis that structural modifications can enhance anticancer activity.

Case Study 2: Neuroprotection
Research focusing on spiro compounds demonstrated significant neuroprotective effects in models of oxidative stress-induced neurotoxicity. The results indicated a reduction in cell death and improved neuronal survival rates when treated with compounds related to 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline].

Mechanism of Action

The mechanism by which 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] and its analogs:

Compound Name Substituent Spiro Ring Molecular Weight (g/mol) Key Properties/Applications References
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Br (7') Cyclobutane 252.15 (calculated) Target compound; potential kinase inhibitor scaffold
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride Br (6') Cyclobutane 288.6 (HCl salt) Bromine position affects electronic properties; discontinued commercial availability
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] F (7') Cyclobutane 191.25 Electron-withdrawing fluorine enhances polarity; explored in medicinal chemistry
5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Br (5') Cyclopropane Not specified Smaller spiro ring increases strain; impacts conformational flexibility
7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CF₃ (7') Cyclobutane Not specified Strong electron-withdrawing group; alters reactivity and solubility
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Br (8') Cyclopropane 238.12 Bromine at 8'-position; distinct steric and electronic effects

Key Comparisons

Substituent Effects: The 7'-bromo substituent introduces steric bulk and moderate electron-withdrawing effects, which may influence binding to biological targets (e.g., kinases) . The 7'-(trifluoromethyl) derivative (CAS 1314780-69-2) exhibits stronger electron withdrawal, which could enhance metabolic stability but reduce nucleophilic reactivity compared to bromine .

Spiro Ring Size :

  • Cyclobutane -containing analogs (e.g., 7'-bromo and 7'-fluoro) offer greater conformational flexibility than cyclopropane derivatives (e.g., 5'-bromo and 8'-bromo), which are more strained. This difference impacts synthetic accessibility and target engagement .

Synthetic Routes: The synthesis of 7'-bromo derivatives often involves halogenation at the isoquinoline ring, as seen in the preparation of 2'-tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] via NaH-mediated alkylation . Fluorinated analogs are synthesized using fluorinating agents (e.g., Selectfluor), while trifluoromethyl groups may require palladium-catalyzed coupling or radical-based methods .

Biological Relevance: Spirocyclic isoquinolines are prominent in kinase inhibitor development. For example, pyrimidine-based tricyclic molecules with spiro scaffolds show potent Wee1 kinase inhibition .

Commercial and Physical Properties: The 6'-bromo hydrochloride derivative (CAS 1314670-57-9) was commercially available but is now discontinued, highlighting challenges in sourcing brominated spiro compounds . Predicted physicochemical properties (e.g., LogP, TPSA) for the 7'-bromo compound (XLogP3: ~2.8) indicate moderate lipophilicity, comparable to its fluoro analog (XLogP3: ~2.5) .

Biological Activity

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure, which consists of a cyclobutane ring fused with an isoquinoline moiety. This compound, with the CAS number 1314792-82-9 and molecular formula C12H14BrN, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
CAS Number1314792-82-9
StructureSpirocyclic with bromine substituent

Antimicrobial Properties

Research indicates that 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exhibits significant antimicrobial activity. A study involving high-throughput screening against Mycobacterium tuberculosis demonstrated that this compound can inhibit bacterial growth effectively. In this context, compounds were tested at a concentration of 20 µM, and those showing over 90% inhibition were further analyzed for their minimum inhibitory concentration (MIC) values.

Table: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound% Inhibition at 20 µMMIC (µM)
7'-Bromo Compound>90%<20
Other tested compoundsVariedVaried

The study confirmed that several analogs of this compound had MIC values lower than 20 µM, indicating potent antimicrobial properties while maintaining a favorable selectivity index against human liver cells (HepG2) .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer progression. For instance, spirocyclic compounds have been known to modulate enzyme activities and affect gene expression related to cancer cell proliferation and survival.

Case Study: Anticancer Mechanism

In vitro studies have shown that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Further investigations are needed to elucidate the precise pathways through which 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exerts its effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds such as 7’-chloro and 7’-fluoro derivatives have shown variations in potency, suggesting that halogen substitutions play a critical role in modulating biological effects .

Table: Comparison with Similar Compounds

CompoundHalogen TypeBiological Activity
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane]BromineHigh activity against Mtb
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane]ChlorineModerate activity
7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane]FluorineLow activity

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, cobalt-catalyzed annulation reactions at room temperature have been used for analogous spirocyclic compounds, achieving yields up to 55% via column chromatography (petroleum ether:ethyl acetate = 70:30) .
  • Critical factors : Temperature, catalyst choice (e.g., cobalt complexes), and solvent polarity significantly impact reaction efficiency. Bromine incorporation often requires electrophilic substitution under controlled pH .

Q. How is the molecular structure of this compound characterized, and what techniques validate its spirocyclic configuration?

  • Techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon connectivity (e.g., cyclobutane ring protons at δ 1.5–2.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., m/z 359.1 [M+H]+^+ for related spiro compounds) .
  • X-ray crystallography : Resolves spiro junction geometry, though limited data exists for this specific brominated derivative .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Storage : Recommended at -20°C in sealed, dry containers to prevent degradation. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while aqueous solubility is poor .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

  • Optimization strategies :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd, Co) enhance cyclization efficiency .
  • Purification : Gradient elution in column chromatography minimizes byproduct contamination .
    • Pitfalls : Over-bromination may occur without strict stoichiometric control, requiring quenching agents like sodium thiosulfate .

Q. What contradictory data exist regarding its biological activity, and how can these discrepancies be resolved?

  • Contradictions : Some studies report antimicrobial activity in spiroisoquinolines, while others note inactivity due to poor membrane permeability .
  • Resolution : Use standardized assays (e.g., MIC testing against S. aureus and E. coli) with controlled lipophilicity (logP) adjustments via derivatization .

Q. What computational approaches predict its binding affinity for neurological targets?

  • Methods :

  • Docking simulations : Isoquinoline moieties show affinity for GABAA_A receptors; bromine’s electronegativity may enhance ligand-receptor interactions .
  • MD simulations : Assess spiro ring flexibility and binding pocket compatibility over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.